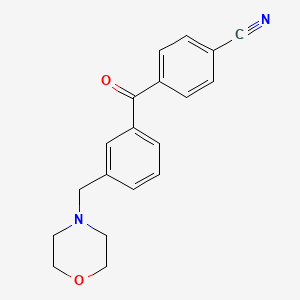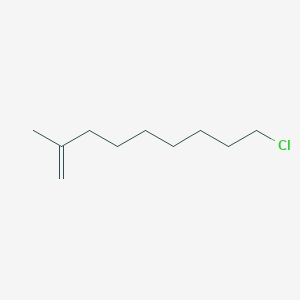
9-Chloro-2-methyl-1-nonene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 9-Chloro-2-methyl-1-nonene consists of a long carbon chain with a double bond and a chlorine atom attached. The exact structure can be represented as CH3(CH2)5CH2C(CH3)=CH2 .Chemical Reactions Analysis
While specific chemical reactions involving 9-Chloro-2-methyl-1-nonene are not available, it’s worth noting that similar compounds are known to undergo a variety of reactions. For instance, 3-chloro-2-methyl-1-propene is known to react with OH radicals .Physical And Chemical Properties Analysis
9-Chloro-2-methyl-1-nonene is a colorless liquid with a boiling point of 213-214℃. Its molecular weight is 182.72 g/mol. It is soluble in organic solvents such as ethanol and ether, but insoluble in water.Wissenschaftliche Forschungsanwendungen
Chemistry and Analysis of Lipid Peroxidation Products
The lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), derived from processes involving molecules like 9-Chloro-2-methyl-1-nonene, is significant in understanding cellular damage mechanisms. HNE is a result of phospholipid peroxidation, which can lead to cell toxicity and is involved in various disease processes. Advances in detecting HNE-adducts in tissues have implications for studying the molecular pathways of diseases such as atherosclerosis. This has propelled the development of analytical techniques, including mass spectrometry, to precisely identify modified proteins and understand HNE's role in modulating cellular functions (Spickett, 2013).
Photooxygenation Catalysis
9-Mesityl-10-methylacridinium demonstrates the capacity for efficient singlet oxygen formation and electron-transfer reaction in the presence of monoalkenes and molecular oxygen. This property is utilized in type II photooxygenation processes, where it acts as a dual sensitizer. Such reactions are pivotal in organic synthesis, providing a pathway to form hydroperoxide mixtures and other oxidative products, showcasing the diverse applications of related molecules in synthetic chemistry (Griesbeck & Mi-Za Cho, 2007).
Environmental Impact and Toxicology
Research into the toxicity of various industrial solvents and compounds, including chloro- and bromo-substituted alkenes, highlights the importance of understanding the environmental and health impacts of chemical pollutants. Studies assessing the toxic action of these chemicals on human lymphocytes offer insights into their potential risks and underscore the necessity for stringent safety evaluations and regulations (Perocco, Bolognesi, & Alberghini, 1983).
Analytical Chemistry Applications
Modifications of silica with 9-methylacridine and 9-undecylacridine for use as mixed-mode stationary phases in high-performance liquid chromatography (HPLC) demonstrate innovative approaches to analytical separations. These modified stationary phases enable the separation of a wide range of compounds through multiple interactions, including π-π stacking, reverse phase, hydrophilic interaction, and anion exchange. This versatility highlights the potential of using chemically modified compounds for advancing analytical methodologies (Hosseini & Heydar, 2021).
Safety and Hazards
The safety data sheet for 2-Methyl-1-nonene, a similar compound, indicates that it is a flammable liquid and vapor. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Eigenschaften
IUPAC Name |
9-chloro-2-methylnon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-10(2)8-6-4-3-5-7-9-11/h1,3-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSRRDDOTAXJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641087 | |
| Record name | 9-Chloro-2-methylnon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485320-17-0 | |
| Record name | 9-Chloro-2-methyl-1-nonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-2-methylnon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




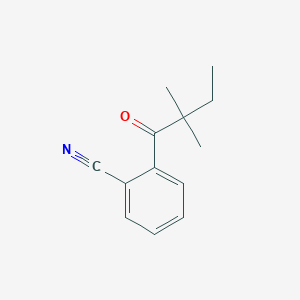

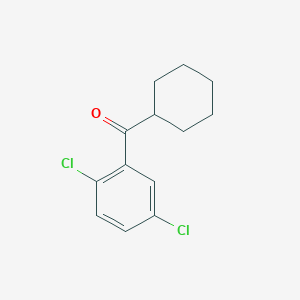
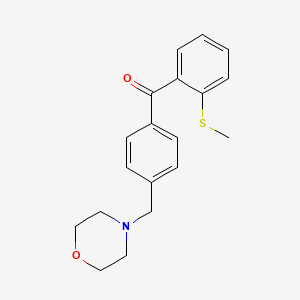
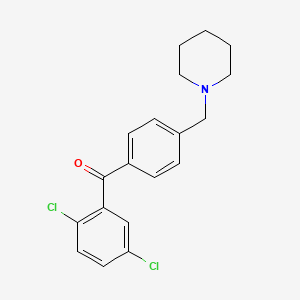
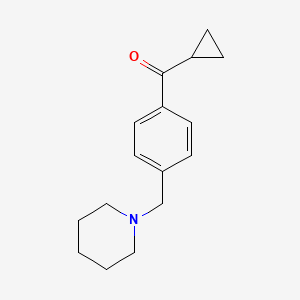

![4-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613254.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)


